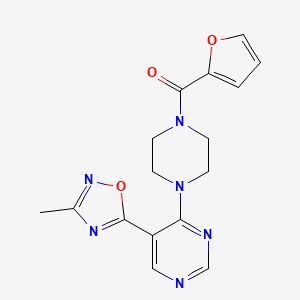
Furan-2-yl(4-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves understanding how the compound is made. This could involve multiple steps, each with different starting materials and conditions .Molecular Structure Analysis
This involves understanding the 3D arrangement of the atoms in the molecule. Techniques like X-ray crystallography can provide this information .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can help us understand its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc .Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of furan compounds exhibit antimicrobial activities. For instance, azole derivatives, including those starting from furan-2-carbohydrazide, have shown activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Antipsychotic Potential
Conformationally constrained butyrophenones, incorporating furan and piperazine derivatives, were evaluated as antipsychotic agents, demonstrating affinity for dopamine and serotonin receptors. This suggests their potential utility in antipsychotic medication development (Raviña et al., 2000).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, synthesized with furan components, have been investigated for their anticancer and antiangiogenic effects against mouse tumor models. These compounds significantly inhibited tumor growth and angiogenesis, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Anti-Inflammatory Properties
Thiazolopyrimidine derivatives, incorporating a furan moiety, were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. Certain derivatives demonstrated significant activity, suggesting their potential as anti-inflammatory agents (Selvam et al., 2012).
Corrosion Inhibition
Organic inhibitors based on furan derivatives have been studied for their corrosion inhibition effects on mild steel in acidic media. These studies revealed significant inhibition efficiency, indicating their application in protecting metals from corrosion (Singaravelu et al., 2022).
Mechanism of Action
Target of Action
The primary targets of Furan-2-yl(4-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)methanone are currently unknown. This compound is a complex molecule with several functional groups, including a furan ring and a pyrimidine ring, which could potentially interact with various biological targets .
Mode of Action
Based on its structural similarity to other furan and pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For example, the furan ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Safety and Hazards
properties
IUPAC Name |
furan-2-yl-[4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-19-15(25-20-11)12-9-17-10-18-14(12)21-4-6-22(7-5-21)16(23)13-3-2-8-24-13/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKYQNKKKFWQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)
![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)
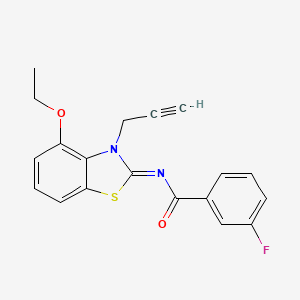
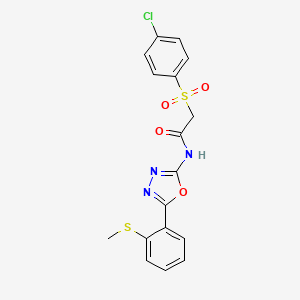
![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)

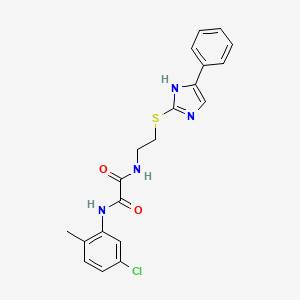
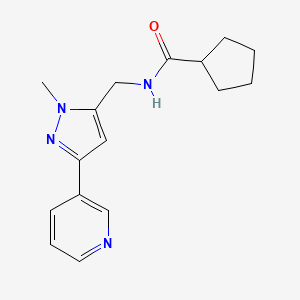
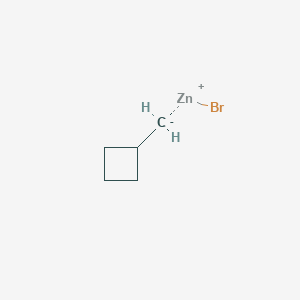
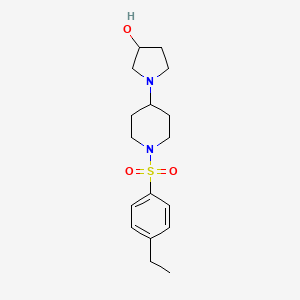

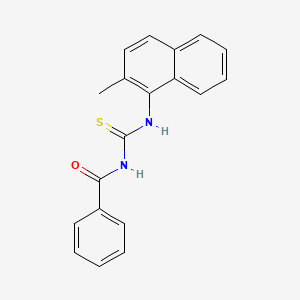
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)